盐酸苄基(4-氟哌啶-4-基)甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

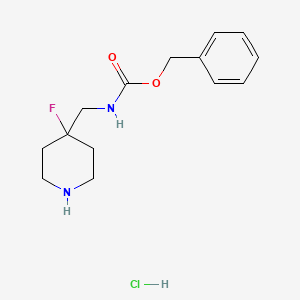

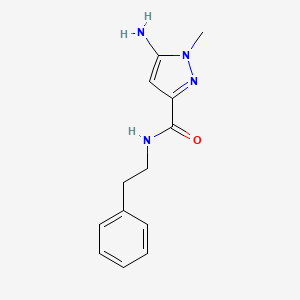

The compound of interest, Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride, is a derivative of carbamate that incorporates a benzyl group and a fluorinated piperidine moiety. This structure is relevant in the context of medicinal chemistry, as similar compounds have been synthesized and evaluated for their biological activities, particularly as cholinesterases inhibitors . The presence of the benzylpiperidine and benzylpiperazine moieties has been shown to influence the selectivity and potency of these inhibitors .

Synthesis Analysis

The synthesis of related carbamate derivatives often involves multi-step reactions, including condensation and reduction processes. For instance, a compound with a benzylpiperidine structure was synthesized through several steps, starting from 1-benzyl-4-piperidine-carboaldehyde and 5,6-Dimethoxy-1-indanone, resulting in a yield above 60% . Although the exact synthesis of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

Molecular Structure Analysis

Molecular modeling studies of carbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties have revealed significant differences in the orientation of these compounds within the active site of acetylcholinesterase (AChE), which may explain variations in biological activity . The fluorine atom in the 4-position of the piperidine ring in Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride could further influence its binding properties and selectivity due to the unique electronic and steric effects of fluorine.

Chemical Reactions Analysis

Carbamate derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, trichlorophenyl carbamates have been used as building blocks for the synthesis of dipeptidyl urea esters, showcasing the versatility of carbamate compounds in synthetic organic chemistry . The reactivity of Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride would likely be similar, with potential applications in the synthesis of peptide-like structures or other nitrogen-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives can vary widely depending on their specific substituents. Generally, these compounds are characterized by techniques such as IR, NMR, and mass spectrometry . The presence of a fluorine atom in the compound of interest may affect its physical properties, such as melting point and solubility, as well as its chemical stability and reactivity. However, without specific data on Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride, we can only infer that its properties would be consistent with those of structurally related carbamates.

科学研究应用

合成和化学应用

一个值得注意的应用是在复杂分子的合成中,例如在氟布洛芬的关键中间体 2-氟-4-溴联苯的实用合成中。该过程突出了规避使用昂贵且危险的试剂的新型合成路线的重要性,强调了该化合物在促进更有效和更安全化学反应中的作用 (邱等人,2009)。

生物医学研究

在生物医学研究领域,已经探索了该化合物的衍生物与其与生物分子的结合特性。例如,对 Hoechst 33258 的研究,这是一种以其与双链 B-DNA 小沟的强结合而闻名的衍生物,强调了此类化合物在理解 DNA 相互作用和设计针对遗传物质的药物中的应用 (伊萨尔和卡卡,2013)。

神经学研究

阿尔茨海默病中淀粉样蛋白成像的研究也展示了相关化合物在开发诊断工具中的效用。源自类似结构的放射性配体在体内淀粉样蛋白沉积物的研究中至关重要,有助于阿尔茨海默病病理生理学的早期检测和理解 (诺德伯格,2007)。

环境生物修复

与盐酸苄基(4-氟哌啶-4-基)甲基氨基甲酸酯相关的 N-甲基氨基甲酸酯类农药的降解证明了该化合物与环境科学的相关性。能够降解此类农药的微生物对于生物修复工作具有重要意义,突出了对这些化合物的研究的环境应用 (卡斯特拉诺斯罗佐和拉切卡雷德纳尔,2013)。

材料科学和聚合物化学

在材料科学中,对木聚糖等聚合物的化学改性的研究说明了在创建具有特定功能的新型生物聚合物中的潜在应用。研究表明,盐酸苄基(4-氟哌啶-4-基)甲基氨基甲酸酯的衍生物可以帮助开发具有独特性能的材料,例如增加强度或增强生物相容性 (佩佐尔德-韦尔克等人,2014)。

安全和危害

属性

IUPAC Name |

benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDIKDGOFRPUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)